tert-Butyl (S)-5-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)-7-cyano-3-methylindoline-1-carboxylate
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Overview
Description
tert-Butyl (S)-5-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)-7-cyano-3-methylindoline-1-carboxylate is a complex organic compound that features a tert-butyl group, a bromine atom, a cyano group, and a tert-butyldimethylsilyl-protected hydroxyl group
Preparation Methods
The synthesis of tert-Butyl (S)-5-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)-7-cyano-3-methylindoline-1-carboxylate typically involves multiple steps, including the introduction of the tert-butyl group, bromination, and silylation. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The tert-butyl group can be oxidized under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl (S)-5-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)-7-cyano-3-methylindoline-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: Employed in the study of macromolecular complexes and protein interactions using NMR spectroscopy.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves the interaction of its functional groups with specific molecular targets. For example, the tert-butyldimethylsilyl group can protect hydroxyl groups during chemical reactions, preventing unwanted side reactions. The cyano group can participate in nucleophilic addition reactions, while the bromine atom can undergo substitution reactions, allowing for further functionalization .
Comparison with Similar Compounds
Similar compounds include:
tert-Butyldimethylsilyloxyacetaldehyde: Used in stereocontrolled aldol reactions.
tert-Butyldimethylsilylacetylene: Participates in cross-coupling reactions.
tert-Butyldiphenylsilyl ethers: Known for their stability and selectivity in protecting hydroxyl groups.
The uniqueness of tert-Butyl (S)-5-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)-7-cyano-3-methylindoline-1-carboxylate lies in its combination of functional groups, which allows for a wide range of chemical transformations and applications in various fields of research.
Properties
Molecular Formula |
C22H33BrN2O3Si |
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Molecular Weight |
481.5 g/mol |
IUPAC Name |
tert-butyl (3S)-5-bromo-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-7-cyano-3-methyl-2H-indole-1-carboxylate |
InChI |
InChI=1S/C22H33BrN2O3Si/c1-20(2,3)28-19(26)25-13-22(7,14-27-29(8,9)21(4,5)6)17-11-16(23)10-15(12-24)18(17)25/h10-11H,13-14H2,1-9H3/t22-/m0/s1 |
InChI Key |
QEKZXZJSHYHPBT-QFIPXVFZSA-N |
Isomeric SMILES |
C[C@]1(CN(C2=C(C=C(C=C21)Br)C#N)C(=O)OC(C)(C)C)CO[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC1(CN(C2=C(C=C(C=C21)Br)C#N)C(=O)OC(C)(C)C)CO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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